molecular formula C8H5BrFIO2 B13429564 2-Bromo-5-fluoro-4-iodophenylacetic acid

2-Bromo-5-fluoro-4-iodophenylacetic acid

Katalognummer: B13429564
Molekulargewicht: 358.93 g/mol
InChI-Schlüssel: AYQQGOKZZUKVHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-5-fluoro-4-iodophenylacetic acid is a halogenated aromatic compound with the molecular formula C8H5BrFIO2 This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a phenylacetic acid core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-fluoro-4-iodophenylacetic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of phenylacetic acid derivatives. The process may include:

    Bromination: Introduction of a bromine atom at the 2-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Fluorination: Introduction of a fluorine atom at the 5-position using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Iodination: Introduction of an iodine atom at the 4-position using iodine or an iodine-containing reagent like iodobenzene diacetate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromo-5-fluoro-4-iodophenylacetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).

    Electrophilic Substitution: Sulfuric acid (H2SO4), nitric acid (HNO3).

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Coupling Reactions: Palladium catalysts, boronic acids, bases like potassium carbonate (K2CO3).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with boronic acids can yield biaryl compounds with diverse functional groups.

Wissenschaftliche Forschungsanwendungen

2-Bromo-5-fluoro-4-iodophenylacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Potential use in the synthesis of biologically active compounds for drug discovery and development.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Wirkmechanismus

The mechanism of action of 2-Bromo-5-fluoro-4-iodophenylacetic acid depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new chemical bonds. In biological systems, its mechanism may involve interactions with specific molecular targets, leading to desired biological effects.

Vergleich Mit ähnlichen Verbindungen

    2-Bromo-4-fluoropyridine: A dihalogenated pyridine used in similar synthetic applications.

    2-Bromo-5-fluoropyridine: Another halogenated pyridine with comparable reactivity.

    2-Bromo-4-fluorophenylacetic acid: A related compound with bromine and fluorine substituents.

Uniqueness: 2-Bromo-5-fluoro-4-iodophenylacetic acid is unique due to the presence of three different halogen atoms, which provides it with distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for creating complex molecules with specific properties.

Eigenschaften

Molekularformel

C8H5BrFIO2

Molekulargewicht

358.93 g/mol

IUPAC-Name

2-(2-bromo-5-fluoro-4-iodophenyl)acetic acid

InChI

InChI=1S/C8H5BrFIO2/c9-5-3-7(11)6(10)1-4(5)2-8(12)13/h1,3H,2H2,(H,12,13)

InChI-Schlüssel

AYQQGOKZZUKVHI-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC(=C1F)I)Br)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.